molecular formula C9H12ClNS2 B1621328 4-(1,3-dithiolan-2-yl)aniline Hydrochloride CAS No. 690632-79-2

4-(1,3-dithiolan-2-yl)aniline Hydrochloride

Cat. No.: B1621328
CAS No.: 690632-79-2
M. Wt: 233.8 g/mol
InChI Key: LKKCUUGDPVRRSM-UHFFFAOYSA-N
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Description

4-(1,3-dithiolan-2-yl)aniline Hydrochloride is an organic compound characterized by the presence of a dithiolane ring attached to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dithiolan-2-yl)aniline Hydrochloride typically involves the reaction of 4-nitroaniline with sodium dithionite and hydrochloric acid to form the corresponding aniline derivative. This intermediate is then reacted with α-bromoethyl sulfide to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those described above. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dithiolan-2-yl)aniline Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, and substituted aniline derivatives. These products have various applications in chemical synthesis and pharmaceutical development .

Mechanism of Action

The mechanism of action of 4-(1,3-dithiolan-2-yl)aniline Hydrochloride involves its interaction with cellular targets, leading to cytotoxic effects. The compound is believed to interfere with cellular processes by binding to specific proteins and enzymes, disrupting their normal function. This can result in the inhibition of cell growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-dithiolan-2-yl)aniline Hydrochloride is unique due to its specific dithiolane ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-(1,3-dithiolan-2-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS2.ClH/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;/h1-4,9H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKCUUGDPVRRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384800
Record name 4-(1,3-dithiolan-2-yl)aniline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-79-2
Record name 4-(1,3-dithiolan-2-yl)aniline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1,3-dithiolan-2-yl)aniline Hydrochloride

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